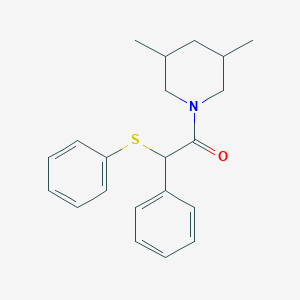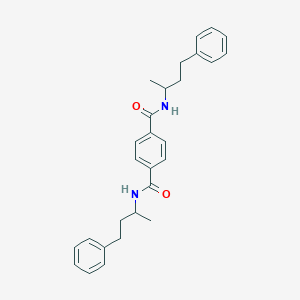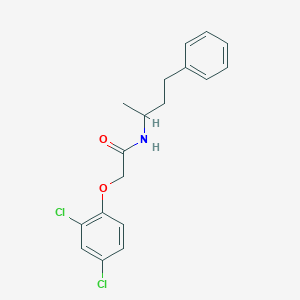![molecular formula C36H33ClN2O3 B329656 11-[4-(BENZYLOXY)PHENYL]-10-[2-(4-CHLOROPHENYL)ACETYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B329656.png)
11-[4-(BENZYLOXY)PHENYL]-10-[2-(4-CHLOROPHENYL)ACETYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-[4-(BENZYLOXY)PHENYL]-10-[2-(4-CHLOROPHENYL)ACETYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound with a molecular formula of C36H33ClN2O3 and a molecular weight of 577.1 g/mol. This compound is characterized by its unique dibenzo[b,e][1,4]diazepin-1-one core structure, which is substituted with various functional groups, including benzyloxy and chlorophenyl groups.
Méthodes De Préparation
The synthesis of 11-[4-(BENZYLOXY)PHENYL]-10-[2-(4-CHLOROPHENYL)ACETYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the dibenzo[b,e][1,4]diazepin-1-one core: This step involves the cyclization of appropriate precursors under specific conditions to form the core structure.
Introduction of the benzyloxy group: This is achieved through a nucleophilic substitution reaction, where a benzyloxy group is introduced to the phenyl ring.
Acetylation of the chlorophenyl group: The chlorophenyl group is acetylated using acetyl chloride in the presence of a base to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Analyse Des Réactions Chimiques
11-[4-(BENZYLOXY)PHENYL]-10-[2-(4-CHLOROPHENYL)ACETYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The benzyloxy and chlorophenyl groups can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
11-[4-(BENZYLOXY)PHENYL]-10-[2-(4-CHLOROPHENYL)ACETYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a lead compound in drug discovery.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of 11-[4-(BENZYLOXY)PHENYL]-10-[2-(4-CHLOROPHENYL)ACETYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.
Comparaison Avec Des Composés Similaires
11-[4-(BENZYLOXY)PHENYL]-10-[2-(4-CHLOROPHENYL)ACETYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE can be compared with other similar compounds, such as:
Dibenzo[b,e][1,4]diazepin-1-one derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Benzyloxy-substituted compounds: Compounds with benzyloxy groups exhibit similar reactivity and can be used as analogs in comparative studies.
Chlorophenyl-substituted compounds: These compounds have similar functional groups and can be used to study the effects of chlorophenyl substitution on chemical and biological properties.
Propriétés
Formule moléculaire |
C36H33ClN2O3 |
|---|---|
Poids moléculaire |
577.1 g/mol |
Nom IUPAC |
5-[2-(4-chlorophenyl)acetyl]-9,9-dimethyl-6-(4-phenylmethoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C36H33ClN2O3/c1-36(2)21-30-34(32(40)22-36)35(26-14-18-28(19-15-26)42-23-25-8-4-3-5-9-25)39(31-11-7-6-10-29(31)38-30)33(41)20-24-12-16-27(37)17-13-24/h3-19,35,38H,20-23H2,1-2H3 |
Clé InChI |
OKZPCKQORSUVNY-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)CC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)OCC6=CC=CC=C6)C(=O)C1)C |
SMILES canonique |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)CC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)OCC6=CC=CC=C6)C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3,4-dimethoxyphenyl)-N-{3-[({[2-(3,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)methyl]benzyl}-4-quinolinecarboxamide](/img/structure/B329577.png)

![Methyl 2-[(4-isopropylbenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B329580.png)
![N-{6-[(2,4-dimethoxybenzoyl)amino]-2-pyridinyl}-2,4-dimethoxybenzamide](/img/structure/B329581.png)
![[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B329582.png)


![Ethyl 5-acetyl-4-methyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxylate](/img/structure/B329588.png)
![Ethyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B329589.png)
![2-(4-chlorophenoxy)-N-[3-({[(4-chlorophenoxy)acetyl]amino}methyl)benzyl]acetamide](/img/structure/B329590.png)

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3-methylbenzamide](/img/structure/B329594.png)
![N-[4-(diethylamino)phenyl]-2-phenoxybutanamide](/img/structure/B329596.png)
